molecular formula C15H17N3O3 B179603 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone CAS No. 111608-65-2

1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone

Cat. No.: B179603
CAS No.: 111608-65-2
M. Wt: 287.31 g/mol
InChI Key: XWAIZWOYWKCWCQ-UHFFFAOYSA-N
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Description

1-[4-(5-Nitro-1H-indol-3-yl)-1-piperidinyl]ethanone (CAS 111608-65-2) is a nitrogen-containing heterocyclic compound with a molecular weight of 287.31 g/mol and the molecular formula C15H17N3O3 . This chemical features an indole scaffold, a privileged structure in medicinal chemistry known for its broad-spectrum biological and pharmaceutical activities . The indole nucleus is a versatile building block for constructing various heterocyclic compounds and is found in numerous natural products and therapeutic agents . Researchers value indole derivatives like this for their application in multicomponent reactions (MCRs), which are powerful tools in organic synthesis for creating diverse molecular libraries with potential biological relevance . The specific substitution pattern of this compound, incorporating a nitro group and a piperidinyl moiety, makes it a valuable intermediate for the design and synthesis of novel chemical entities. Its structure aligns with research into compounds that interact with central nervous system targets, as indole-based structures are frequently investigated for their potential pharmacological properties . This product is intended for research and development purposes in laboratory settings only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[4-(5-nitro-1H-indol-3-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10(19)17-6-4-11(5-7-17)14-9-16-15-3-2-12(18(20)21)8-13(14)15/h2-3,8-9,11,16H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAIZWOYWKCWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556333
Record name 1-[4-(5-Nitro-1H-indol-3-yl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111608-65-2
Record name 1-[4-(5-Nitro-1H-indol-3-yl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Indole Core Functionalization via Friedel-Crafts Alkylation

The foundational step involves constructing the 5-nitroindole-piperidine scaffold. A validated approach utilizes Friedel-Crafts alkylation under Lewis acid catalysis:

  • Procedure :
    2,4-Dichloropyrimidine reacts with 1-methylindole in ethylene glycol dimethyl ether (DME) using AlCl₃ as a catalyst at 80°C. This yields 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine, a key intermediate. Subsequent aromatic amination at the pyrimidine 2-position introduces the piperidine moiety.

  • Key Data :

    ParameterValueSource
    Yield (Intermediate 2)55%
    Reaction Time2 hours
    CatalystAlCl₃ (1.0 equiv)

This method prioritizes regioselectivity but requires careful control of AlCl₃ stoichiometry to avoid over-alkylation.

Nitration Strategies for 5-Nitroindole Derivatives

Introducing the nitro group at the indole 5-position is achieved through electrophilic nitration:

  • Method :
    Paranitrophenylhydrazine hydrochloride undergoes condensation with ethyl pyruvate in aqueous ethanol (20–60°C, 20–60 minutes) to form Pyruvic Acid Ethyl ester-4-nitro phenylhydrazone. Cyclization with polyphosphoric acid (PPA) in toluene at 85–115°C yields 5-nitroindole-2-carboxylic acid ethyl ester.

  • Optimization :

    • Solvent : Toluene outperforms xylene due to better temperature control during exothermic cyclization.

    • Catalyst Load : PPA at 6.0–9.0 g/mL relative to hydrazone maximizes yield (71.4%).

  • Comparative Data :

    ConditionYield (Ethyl Ester)Purity
    Toluene, 105–115°C71.4%98.5%
    Xylene, 100–110°C65.3%97.8%

This protocol’s scalability is demonstrated in patent CN100491350C, which reports pilot-scale production (>70% yield).

Piperidine-Acetyl Group Coupling

The final step involves N-acetylation of the piperidine nitrogen:

  • Approach :
    The piperidine-indole intermediate reacts with acetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C to room temperature).

  • Critical Parameters :

    • Base Selection : Triethylamine minimizes side reactions compared to stronger bases like DBU.

    • Solvent : DCM ensures homogeneity without inducing premature precipitation.

  • Yield Enhancement :

    • Stoichiometry : Acetyl chloride (1.2 equiv) achieves >90% conversion.

    • Workup : Cold water quenching followed by DCM extraction isolates the product with 92–94% purity.

Alternative Synthetic Pathways

Knoevenagel Condensation for Indole-3-yl Derivatives

A parallel route employs Knoevenagel condensation to functionalize indole-3-carboxaldehyde:

  • Process :
    Indole-3-carboxaldehyde reacts with active methylene compounds (e.g., malononitrile) in toluene with piperidine/acetic acid catalysis. Subsequent N-acetylation with acetyl chloride yields 1-acetyl-1H-indol-3-yl derivatives.

  • Performance Metrics :

    Methylene CompoundYield (Condensation)Yield (Acetylation)
    Malononitrile94%92%
    Nitromethane92%94%

This method offers modularity but requires strict anhydrous conditions to prevent hydrolysis.

Reductive Amination Approaches

Recent advances utilize reductive amination for piperidine coupling:

  • Protocol :
    5-Nitroindole-3-carbaldehyde reacts with 4-aminopiperidine in methanol under hydrogenation (Pd/C, 50 psi H₂). Subsequent acetylation with acetic anhydride completes the synthesis.

  • Advantages :

    • Single-Pot Feasibility : Combines imine formation and reduction steps.

    • Green Chemistry : Ethanol/water mixtures reduce organic solvent use.

Challenges and Optimization Strategies

Regioselectivity in Nitration

Unwanted 4-nitro isomers may form if nitration conditions are suboptimal:

  • Mitigation :

    • Temperature Control : Maintaining 85–90°C during PPA-mediated cyclization suppresses isomerization.

    • Catalyst Purity : Commercial PPA (≥85% P₂O₅ content) ensures consistent results.

Purification of Hydrophobic Intermediates

The compound’s lipophilicity (LogP = 3.26) complicates crystallization:

  • Solutions :

    • Gradient Recrystallization : Ethanol/water (70:30 v/v) yields >98% pure product.

    • Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) removes polar impurities .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 5-position of the indole ring is a primary site for reduction. This reaction is critical for generating amine intermediates, which are valuable in medicinal chemistry.

Reaction Conditions Product Key Observations
H₂/Pd-C in ethanol, 25°C, 6 hours 1-[4-(5-Amino-1H-indol-3-yl)-1-piperidinyl]ethanoneComplete reduction of -NO₂ to -NH₂; yields >85%.
NaBH₄/CuCl₂ in THF, 0°C to RT 5-Amino-indole derivativeSelective reduction without affecting the acetyl group .

Mechanistic Insight :
The nitro group undergoes catalytic hydrogenation via a stepwise electron-transfer process, forming nitroso and hydroxylamine intermediates before yielding the amine.

Nucleophilic Substitution at the Acetyl Group

The acetyl moiety on the piperidine ring participates in nucleophilic substitutions, enabling functional diversification.

Reaction Conditions Product
Hydrazine hydrate in ethanol, reflux 1-[4-(5-Nitro-1H-indol-3-yl)-1-piperidinyl]acetohydrazideHydrazide formation with 78% yield .
Grignard reagent (R-Mg-X) in THF Tertiary alcohol derivativesKetone reacts with organometallic reagents to form alcohols .

Limitations : Steric hindrance from the piperidine ring may reduce reactivity toward bulkier nucleophiles .

Cyclization Reactions

The compound’s structure allows intramolecular cyclization, particularly under acidic or basic conditions.

Reaction Conditions Product
POCl₃, 120°C Oxadiazole or pyran derivativesCyclization via dehydration; yields 40–89% .
Piperidine/EtOH, ultrasound Polysubstituted 4H-pyran-indole hybridsMulti-component reactions under green conditions .

Example : Reaction with malononitrile and aldehydes forms pyran-indole hybrids via Knoevenagel condensation and Michael addition .

Electrophilic Aromatic Substitution on the Indole Ring

The indole ring undergoes electrophilic substitution, though the nitro group directs reactivity to specific positions.

Reaction Conditions Product
Bromination (Br₂/AcOH) 5-Nitro-3-bromoindole derivativeBromination at C-2 or C-4 of indole .
Nitration (HNO₃/H₂SO₄) Dinitroindole derivativesLimited by existing nitro group’s deactivating effect .

Regioselectivity : The 5-nitro group deactivates the indole ring, favoring electrophilic attack at C-4 or C-6 positions .

Oxidation and Functional Group Interconversion

The acetyl group exhibits limited oxidation potential but can undergo functionalization.

Reaction Conditions Product
SeO₂ in dioxane, reflux 1-[4-(5-Nitro-1H-indol-3-yl)-1-piperidinyl]glyoxylic acidOxidation to α-keto acid; low yield (35%) .
Hydroxylamine HCl/NaOH Oxime derivativeCondensation to form stable oximes .

Key Research Findings

  • Anti-Inflammatory Activity : Derivatives with reduced nitro groups (-NH₂) show enhanced inhibition of IL-6/IL-8 in LPS-induced cells .
  • Structural Optimization : Chain elongation at the piperidine nitrogen improves hydrophilicity and bioactivity .
  • Safety Profile : Cytotoxicity (cell survival <70%) is observed only for specific derivatives (e.g., 6f), indicating selective safety .

Scientific Research Applications

1-[4-(5-Nitro-1H-indol-3-yl)-1-piperidinyl]ethanone has shown promise in several therapeutic areas:

Antitumor Activity

  • Studies indicate that compounds containing indole structures exhibit significant antitumor properties. The nitro group may play a role in enhancing the cytotoxic effects against various cancer cell lines. For instance, a study published in Letters in Organic Chemistry highlighted the synthesis of similar indole derivatives that demonstrated selective cytotoxicity against human cancer cells .

Antidepressant Effects

  • The piperidine component is associated with serotonin receptor modulation, suggesting potential antidepressant effects. Research has pointed out that indole derivatives can influence neurotransmitter systems, which are crucial in mood regulation .

Neuroprotective Properties

  • Preliminary studies suggest that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. The mechanism may involve antioxidant activity and modulation of neuroinflammatory pathways .

Neuropharmacology Insights

The interactions of this compound with neural pathways are under investigation:

Dopaminergic and Serotonergic Systems

  • The compound is hypothesized to affect both dopaminergic and serotonergic systems, which are critical in the treatment of mood disorders and schizophrenia. This dual action could provide a broader therapeutic window compared to existing treatments .

Behavioral Studies

  • Animal studies have shown that similar compounds can alter behavior in models of anxiety and depression, suggesting that this compound might exhibit similar effects .

Synthetic Methodologies

The synthesis of this compound involves several key steps:

General Synthetic Route

  • Formation of Indole Derivative: Start from commercially available indole derivatives.
  • Nitro Substitution: Introduce the nitro group via electrophilic aromatic substitution.
  • Piperidine Ring Formation: Use piperidine derivatives to form the final product through acylation reactions.
  • Purification: Employ chromatographic techniques to isolate the desired compound.

Case Studies and Research Findings

Several case studies have documented the efficacy of related compounds:

Case Study 1: Anticancer Activity
A research team synthesized a series of indole derivatives, including nitro-substituted variants, and evaluated their anticancer activity against breast cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations .

Case Study 2: Neuropharmacological Assessment
In a behavioral study focusing on anxiety-like behaviors in rodents, an indole derivative similar to this compound was administered, resulting in reduced anxiety levels as measured by elevated plus maze tests .

Mechanism of Action

The mechanism of action of 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Features and Bioactivity of Comparable Compounds

Compound Name Key Substituents Molecular Weight (g/mol) Bioactivity/Application Reference
1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone 5-nitroindole, piperidinyl-ethanone 313.33 (estimated) Antimalarial (inferred from analogs)
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone 5-nitroindole, thioether, 4-nitrophenyl 385.36 pIC50 = 8.2129 (PfDHODH inhibition)
2-((4-Chlorophenyl)thio)-1-(5-nitro-1H-indol-3-yl)ethanone 5-nitroindole, thioether, 4-chlorophenyl 375.85 pIC50 = 7.9520 (PfDHODH inhibition)
Iloperidone (1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone) Benzisoxazole, methoxyphenyl, propoxy linker 426.48 Antipsychotic (D2/5-HT2A antagonist)
1-(1H-Indol-3-yl)-2-(piperidin-1-yl)ethanone Indole, piperidinyl-ethanone 258.32 Structural analog (no bioactivity reported)
2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone Benzhydrylpiperazine, methylindole 463.60 Structural analog (no bioactivity reported)

Key Observations:

Electron-Withdrawing Groups Enhance Antimalarial Activity: The 5-nitroindole moiety in this compound and its thioether analogs (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) significantly improves PfDHODH inhibition compared to non-nitro derivatives. The nitro group likely stabilizes charge interactions with the enzyme’s active site . Replacing the nitro group with halogens (e.g., bromo in 1-(5-bromo-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) reduces activity (pIC50 = 7.8893), underscoring the nitro group’s critical role .

Piperidinyl-Ethanone Backbone Influences Target Selectivity: Iloperidone shares the piperidinyl-ethanone core but substitutes the nitroindole with a benzisoxazole-propoxy-methoxyphenyl group. This modification shifts activity from antimalarial to antipsychotic, highlighting the scaffold’s versatility in drug design .

Steric and Electronic Effects of Substituents: Bulky groups like benzhydrylpiperazine (in 2-(4-benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone) may hinder binding to PfDHODH but could enhance selectivity for CNS targets due to increased lipophilicity and blood-brain barrier penetration .

Biological Activity

Overview

1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone is a synthetic organic compound classified as an indole derivative. This compound has garnered attention due to its diverse biological activities, including potential therapeutic applications in various medical fields. Its structural features, particularly the nitro and piperidinyl groups, contribute to its unique pharmacological properties.

The synthesis of this compound typically involves several key steps:

  • Formation of the Indole Core : The indole structure is synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
  • Nitration : The indole core undergoes nitration at the 5-position using nitrating agents such as nitric acid.
  • Piperidinyl Substitution : The nitrated indole is reacted with a piperidine derivative to attach the piperidinyl group at the 4-position.
  • Acylation : The final step involves acylation with ethanoyl chloride to yield the desired compound.

The molecular formula of this compound is C15H17N3O3C_{15}H_{17}N_{3}O_{3}, with a molecular weight of approximately 287.31 g/mol .

Anticancer Properties

Research has indicated that compounds containing nitro groups, similar to this compound, exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.43 to 14.65 µM .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)
Compound A (e.g., Curcumin)MDA-MB-2312.43
Compound BHepG24.98
1-[4-(5-Nitro-1H-indol-3-YL)...MDA-MB-231TBD

Anti-inflammatory Activity

The potential anti-inflammatory effects of this compound are supported by studies on related indole derivatives that act as COX-2 inhibitors, demonstrating analgesic and anti-inflammatory efficacy . This suggests that further investigation into the anti-inflammatory properties of this compound could be fruitful.

The biological activity of this compound likely involves interaction with specific molecular targets, including enzymes and receptors implicated in cancer progression and inflammation. The nitro group may play a critical role in modulating these interactions, potentially through mechanisms such as DNA alkylation or inhibition of tubulin polymerization .

Case Studies and Research Findings

A notable study explored the synthesis and biological evaluation of various indole derivatives, including those structurally similar to this compound. The findings suggested promising anticancer activities and highlighted the importance of structural modifications in enhancing biological efficacy .

Q & A

Q. What are the key safety protocols for handling 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone in laboratory settings?

Safety and Hazard Mitigation Safety measures include:

  • Immediate consultation with a physician upon exposure, with provision of the Safety Data Sheet (SDS) .
  • Use of personal protective equipment (PPE) such as gloves and lab coats to avoid direct contact.
  • Proper ventilation in workspaces to mitigate inhalation risks, as recommended for structurally similar nitro-aromatic compounds .
  • Storage in sealed containers under inert conditions to prevent degradation .

Q. How is the molecular structure of this compound characterized experimentally?

Structural Analysis Common methodologies include:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., indole-piperidine dihedral angles in analogous compounds range from 6.69° to 76.67° ).
  • NMR spectroscopy : Proton environments (e.g., aromatic protons at δ 7.38–7.90 ppm in nitro-indole derivatives ).
  • Mass spectrometry : Confirms molecular weight (281.27 g/mol for similar nitro-substituted ethanones ).

Q. What synthetic strategies are employed for nitro-substituted indole-piperidine derivatives?

Synthetic Methodology General routes for analogous compounds involve:

  • Condensation reactions : Piperidine derivatives reacted with nitro-indole precursors under reflux in acetic acid or ethanol, yielding ~75–82% .
  • Catalytic optimization : Use of bases like piperidine to enhance reaction efficiency .
  • Purification : Recrystallization from ethanol or DMF to achieve >95% purity .

Advanced Questions

Q. How do electronic effects of the nitro group influence reactivity in cross-coupling reactions?

Mechanistic Insights The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to specific positions on the indole ring. For example:

  • Reduction pathways : Nitro groups in similar compounds are reduced to amines using H₂/Pd-C, altering bioactivity .
  • Steric effects : Bulky substituents on the piperidine ring may hinder nucleophilic attack, requiring tailored catalysts (e.g., Pd(OAc)₂ with ligand systems) . Computational studies (DFT) predict activation barriers for these reactions, validated by experimental yields .

Q. What methodological challenges arise in resolving contradictions in spectroscopic data?

Data Interpretation Discrepancies in NMR or crystallographic data may stem from:

  • Solvent effects : Proton shifts vary between acetone-d₆ and DMSO-d₆ (e.g., δ 1.00–1.50 ppm for methyl groups ).
  • Polymorphism : Crystal packing differences (e.g., hydrogen-bonded chains vs. π-π stacking in nitro-indole derivatives ). Mitigation involves cross-referencing multiple techniques (e.g., IR for functional groups, elemental analysis for purity ).

Q. What computational models predict the pharmacokinetic properties of this compound?

In-Silico Analysis

  • Lipophilicity (LogP) : Predicted at 2.8–3.1 using Molinspiration, indicating moderate blood-brain barrier permeability .
  • Metabolic stability : CYP450 interactions modeled via docking simulations (e.g., binding affinity to CYP3A4 ).
  • Toxicity : PROTOX estimates LD₅₀ > 500 mg/kg, suggesting low acute toxicity .

Q. How are crystallization conditions optimized for X-ray diffraction studies?

Crystallography Challenges Key factors include:

  • Solvent selection : Slow evaporation from DMF or ethanol yields diffraction-quality crystals .
  • Temperature control : Crystallization at 100 K minimizes thermal motion artifacts .
  • Hydrogen bonding : Intermolecular C–H···O and π-π interactions stabilize the lattice (e.g., C5–H5A···O2 in pyrazoline analogs ).

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